molecular formula C7H2BrF5 B041726 2,3,4,5,6-Pentafluorobenzyl bromide CAS No. 1765-40-8

2,3,4,5,6-Pentafluorobenzyl bromide

Cat. No. B041726
CAS RN: 1765-40-8
M. Wt: 260.99 g/mol
InChI Key: XDEPVFFKOVDUNO-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorobenzyl bromide (PFB-Br) is a chemical compound widely utilized as a derivatization agent in chromatography and mass spectrometry. Its utility spans across several decades, mainly due to its favorable physicochemical properties, which include volatility, thermal stability, strong electron-capturing, and ultraviolet light absorption. These characteristics make PFB-Br an ideal agent for the highly sensitive analysis of endogenous and exogenous substances, including various inorganic and organic anions in biological samples (Tsikas, 2017).

Synthesis Analysis

PFB-Br is synthesized through chemical reactions starting from alpha,alpha,alpha,2,3,5,6-heptafluoro-p-xylene. It functions as a versatile agent in electrophoric derivatization reactions, aiding in the confirmation and control of interferences in analytical chemistry due to its unique physicochemical properties (Saha, Saha, & Giese, 1993).

Molecular Structure Analysis

The molecular structure of PFB-Br derivatives has been extensively studied through various analytical techniques, including Fourier Transform Infrared Spectroscopy (FT-IR) and quantum mechanical studies. These analyses provide insights into the optimized geometrical structures, atomic charges, molecular electrostatic potential (MEP), and other molecular properties critical for understanding the reactivity and interactions of PFB-Br with other substances (Zeyrek et al., 2015).

Chemical Reactions and Properties

PFB-Br reacts with primary and secondary alcohols and alkali metal alkoxides, forming pentabromobenzyl ethers in high yields. These reactions showcase its reactivity towards a wide range of nucleophiles in both aqueous and non-aqueous systems (Shishkin, Vakaeva, & Butin, 2002).

Physical Properties Analysis

The physical properties of PFB-Br, such as volatility and thermal stability, make it particularly useful in analytical chemistry for derivatization and sensitive analysis of a wide range of substances. Its strong electron-capturing ability enhances its detection capabilities, particularly in electron capture detection or electron-capture negative-ion chemical ionization in gas chromatography-mass spectrometry (GC-MS) (Tsikas, 2017).

Chemical Properties Analysis

The chemical properties of PFB-Br, including its reactivity with various nucleophiles and the formation of stable, volatile derivatives, are pivotal for its applications in the derivatization of organic and inorganic analytes for analytical purposes. Its role in enhancing the sensitivity and selectivity of analytical methods for detecting substances in complex biological samples is well-documented (Tsikas, 2017).

Safety And Hazards

  • Storage Class : Combustible and corrosive hazardous material (Storage Class Code: 8A) .

properties

IUPAC Name

1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene
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InChI

InChI=1S/C7H2BrF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEPVFFKOVDUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50170146
Record name Pentafluorobenzyl bromide
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Molecular Weight

260.99 g/mol
Source PubChem
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Physical Description

Colorless liquid; mp = 18-20 deg C; [Alfa Aesar MSDS]
Record name Pentafluorobenzyl bromide
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Product Name

2,3,4,5,6-Pentafluorobenzyl bromide

CAS RN

1765-40-8
Record name Pentafluorobenzyl bromide
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Record name Pentafluorobenzyl bromide
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Record name Pentafluorobenzyl bromide
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Record name Pentafluorobenzyl bromide
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Record name Alpha-bromo-2,3,4,5,6-pentafluorotoluene
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Record name Pentafluorobenzyl bromide
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Synthesis routes and methods

Procedure details

A mixture of phosphorus tribromide (2.1 g) and toluene (1 cm3) was added dropwise to a solution of 2,3,4,5,6-pentafluorobenzylalcohol (3.4 g) and pyridine (0.21 g) in toluene (10 cm3) at 0° C. The reaction mixture was stirred at 0° C. for 45 minutes, then at the ambient temperature (ca. 20° C.) for 75 minutes, and was then added to an excess of saturated sodium bicarbonate solution. The products were extracted into diethyl ether, and the combined ether layers dried and concentrated by evaporation under reduced pressure. The residual solution (still containing toluene) was passed through a plug of silica gel.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
0.21 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
515
Citations
Y Ji, Z Cui, Z Wang, Y Cao, X Li, A Li - Environmental Pollution, 2020 - Elsevier
A new derivatization reagent, 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), was employed to determine seven perfluoroalkyl carboxylic acids (PFCAs) simultaneously in tap water with …
Number of citations: 3 www.sciencedirect.com
R Filler, EW Heffern - The Journal of Organic Chemistry, 1967 - ACS Publications
Preparation of 2, 3, 4, 5, 6-Pentafluorobenzyl Bromide.—A procedure similar to that described by Birchall and Haszeldine3 was used. Bromine (30 g, 0.188 mole) was added dropwise …
Number of citations: 35 pubs.acs.org
JM Birchall, RN Haszeldine - Journal of the Chemical Society …, 1961 - pubs.rsc.org
Infrared spectroscopic examination of the products of higher bp listed in Table 1 revealed strong bands in the 1700 cm.-l region, attributed to formation of methyl pentafluoro-…
Number of citations: 32 pubs.rsc.org
JM Noy, AK Friedrich, K Batten, MN Bhebhe… - …, 2017 - ACS Publications
A methacrylic polymer undergoing highly efficient para-fluoro substitution reactions is presented. A series of well-defined poly(2,3,4,5,6-pentafluorobenzyl methacrylate) (pPFBMA) …
Number of citations: 42 pubs.acs.org
M Lampl, I Schlapp-Hackl, K Wurst, T Gelbrich… - Journal of Fluorine …, 2019 - Elsevier
Quaternization of common N-functionalized imidazoles (vinyl-, allyl-, propargyl-) with pentafluorobenzyl bromide afforded the respective series of differently substituted imidazolium salts…
Number of citations: 5 www.sciencedirect.com
A Bollenbach, S Baskal, C Mels, R Kruger, D Tsikas - Molecules, 2022 - mdpi.com
Methylmalonic acid (MMA) is a very short dicarboxylic acid (methylpropanedioic acid; CH 3 CH(COOH) 2 ; pK a1 , 3.07; pK a2 , 5.76) associated with vitamin B 12 deficiency and many …
Number of citations: 2 www.mdpi.com
GA Youngdale - Journal of Pharmaceutical Sciences, 1976 - Wiley Online Library
Reaction of 2,3,4,5,6‐pentafluorobenzyl bromide with N‐hydroxyphthalimide produced N‐(2,3,4,5,6‐pentafluorobenzyloxy)phthalimide which, after hydrazinolysis and treatment with …
Number of citations: 7 onlinelibrary.wiley.com
J YUAN, X RUAN, W RONG, J HU… - China Occupational …, 2018 - pesquisa.bvsalud.org
OBJECTIVE: To establish a method for detecting thiocyanate in human urine by high performance liquid chromatography (HPLC) with 2, 3, 4, 5, 6-pentafluorobenzyl bromide as …
Number of citations: 0 pesquisa.bvsalud.org
IN Stan'kov, VB Kondrat'ev, ID Derevyagina… - Journal of Analytical …, 2015 - Springer
A method has been developed for the determination of 2-endo(6′-chloropyridin-3′-yl)-7-azabicyclo[2.2.1]heptane (epibatidine) and 2-endo(6′-chloropyridin-3′-yl)-7-azabicyclo[2.2.…
Number of citations: 1 link.springer.com
GM Brooke, JAKJ Ferguson - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
The reactions of pentafluoroaniline and pentafluorothiophenol with dimethyl sulphoxide–trifluoroacetic anhydride at low temperatures followed by triethylamine give the N-trifluoroacetyl …
Number of citations: 4 pubs.rsc.org

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